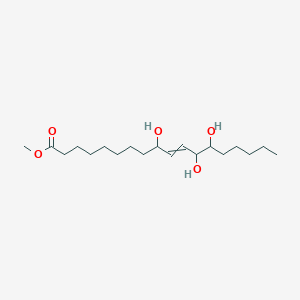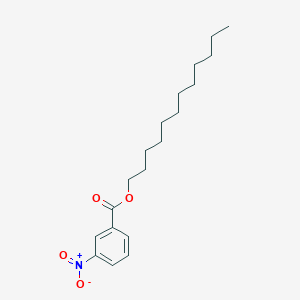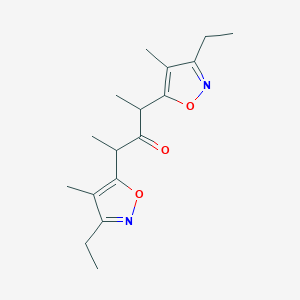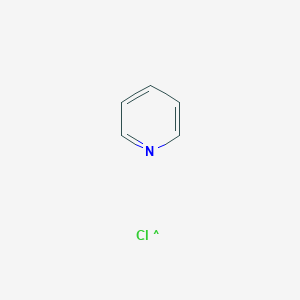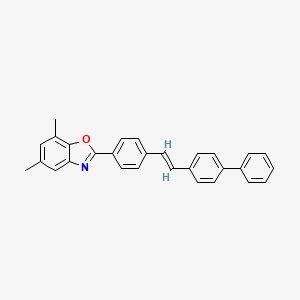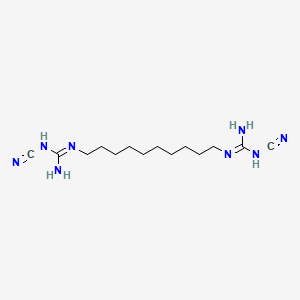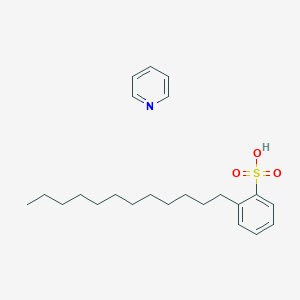
2-Dodecylbenzenesulfonic acid;pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dodecylbenzenesulfonic acid;pyridine is a compound that combines the properties of both 2-dodecylbenzenesulfonic acid and pyridine. 2-Dodecylbenzenesulfonic acid is a member of the dodecylbenzenesulfonic acids class, characterized by a dodecyl group attached to a benzene ring, which is further linked to a sulfonic acid group . Pyridine, on the other hand, is a six-membered aromatic heterocycle containing a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-dodecylbenzenesulfonic acid primarily involves the sulfonation of dodecylbenzene with sulfuric acid or oleum under controlled temperatures . Pyridine can be synthesized through various methods, including the condensation of carbonyl compounds or cycloaddition reactions . The combination of these two compounds can be achieved through a series of chemical reactions that ensure the stability and integrity of both components.
Industrial Production Methods
Industrial production of 2-dodecylbenzenesulfonic acid involves large-scale sulfonation processes, where dodecylbenzene is reacted with sulfuric acid or oleum in reactors designed to control temperature and reaction time . Pyridine production, on the other hand, often involves catalytic reactions in vapor phase, utilizing catalysts such as Ziegler–Natta systems . The integration of these production methods ensures the efficient synthesis of 2-dodecylbenzenesulfonic acid;pyridine on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-Dodecylbenzenesulfonic acid;pyridine undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under specific conditions.
Reduction: The aromatic ring can undergo reduction reactions.
Substitution: Both the benzene ring and the pyridine ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, oleum, ammonia, and various catalysts such as Ziegler–Natta catalysts . Reaction conditions typically involve controlled temperatures and specific reactant ratios to ensure high yields and purity of the final product.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 2-dodecylbenzenesulfonic acid and pyridine, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Dodecylbenzenesulfonic acid;pyridine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-dodecylbenzenesulfonic acid;pyridine involves its interaction with various molecular targets and pathways. The sulfonic acid group acts as a surfactant, reducing surface tension and enhancing the mixing of water with oils and fats . Pyridine, as an aromatic heterocycle, can participate in various chemical reactions, including nucleophilic substitution and coordination with metal ions . These interactions contribute to the compound’s effectiveness in its various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecylbenzenesulfonic acid: Similar in structure but lacks the pyridine component.
Pyridine: A simpler aromatic heterocycle without the sulfonic acid group.
Other alkylbenzenesulfonic acids: Compounds with different alkyl chain lengths and branching.
Uniqueness
2-Dodecylbenzenesulfonic acid;pyridine is unique due to the combination of the surfactant properties of 2-dodecylbenzenesulfonic acid and the aromatic heterocyclic nature of pyridine. This dual functionality allows it to be used in a wider range of applications compared to its individual components .
Propriétés
Numéro CAS |
38094-95-0 |
|---|---|
Formule moléculaire |
C23H35NO3S |
Poids moléculaire |
405.6 g/mol |
Nom IUPAC |
2-dodecylbenzenesulfonic acid;pyridine |
InChI |
InChI=1S/C18H30O3S.C5H5N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-2-4-6-5-3-1/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);1-5H |
Clé InChI |
FPTBEQHXOWBMNM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


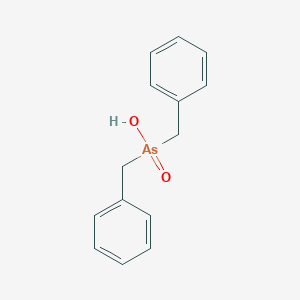



![3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14658091.png)
![n,n-Bis[2-(2-hydroxyethoxy)ethyl]-n-methylnonadecan-1-aminium](/img/structure/B14658097.png)
![{2-[(4-Butylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14658098.png)

